Captan

Vue d'ensemble

Description

Captan est un fongicide largement utilisé appartenant à la classe des fongicides phtalimides. Il est principalement utilisé pour lutter contre les maladies fongiques dans une variété de cultures, notamment les fruits, les légumes et les plantes ornementales. Le this compound est connu pour son efficacité dans la prévention de maladies telles que la tavelure du pommier, la pourriture brune et la tache foliaire. Sous sa forme pure, il s'agit d'un solide blanc, bien que les échantillons commerciaux puissent apparaître jaunes ou brunâtres .

Applications De Recherche Scientifique

Le captan a un large éventail d'applications en recherche scientifique, notamment :

Agriculture : Il est largement utilisé pour lutter contre les maladies fongiques des cultures, améliorant ainsi le rendement et la qualité.

Biologie : Il est étudié pour ses effets sur le métabolisme fongique et les processus cellulaires.

Médecine : Il est étudié pour son utilisation potentielle dans les traitements antifongiques et ses effets sur la santé humaine.

Industrie : Il est utilisé dans le traitement du bois pour prévenir la décomposition fongique et prolonger la durée de vie des structures en bois

Mécanisme d'action

Le this compound exerce ses effets fongicides en perturbant plusieurs processus cellulaires chez les champignons. Il inhibe principalement les processus enzymatiques des champignons, les rendant incapables de se développer et de se reproduire. Le this compound perturbe également la synthèse des lipides essentiels chez les champignons, les privant de ressources cruciales. Le composé réagit avec les groupes thiol des protéines, ce qui conduit à l'inhibition de diverses activités enzymatiques et, en fin de compte, à la mort cellulaire .

Mécanisme D'action

Target of Action

Captan is a broad-spectrum fungicide that primarily targets a wide variety of fungi . It is a non-specific thiol reactant that inhibits the respiration of numerous species of fungi and bacteria . The primary targets of this compound are the thiol-containing enzymes involved in mitochondrial respiration in fungal spores .

Mode of Action

This compound works by coming into contact with a fungus and interrupting a key process in its life cycle . It is a protective and curative agent that inhibits the respiration of fungi and bacteria . The mechanism of action may involve the degradation of this compound into the short-lived thiophosgene, which is highly reactive with thiols and other functional groups .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the respiration processes of fungi and bacteria. By reacting with thiol groups, this compound disrupts the function of thiol-containing enzymes that are crucial for mitochondrial respiration . This disruption leads to the inhibition of fungal growth and development .

Result of Action

The result of this compound’s action is the effective control of a wide variety of fungal diseases. By disrupting the respiration processes of fungi and bacteria, this compound prevents these organisms from growing and proliferating, thereby controlling the spread of fungal diseases .

Action Environment

This compound’s action, efficacy, and stability are influenced by environmental factors. Its effectiveness can be influenced by factors such as the method and conditions of its application, the presence of other chemicals, and the specific characteristics of the environment in which it is used .

Analyse Biochimique

Biochemical Properties

Captan interacts with various enzymes and proteins in biochemical reactions. It exhibits poor detection sensitivity using standard LC-MS/MS measurement conditions, and is typically analyzed by GC-techniques . The compound is known to degrade both in solution as well as during GC-injection .

Cellular Effects

The effects of this compound on cells and cellular processes are complex. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability, but it also undergoes degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models At high doses, toxic or adverse effects have been observed

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors . The compound can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

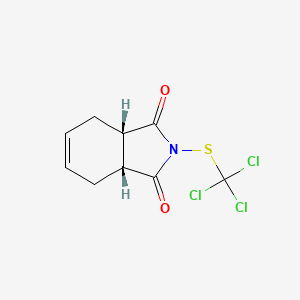

Le captan est synthétisé par un procédé en plusieurs étapes impliquant la réaction de la tétrahydrophthalimide avec le chlorure de trichlorométhylsulfényle. La réaction a généralement lieu dans des conditions contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée. La réaction générale peut être résumée comme suit :

Formation de la tétrahydrophthalimide : Cet intermédiaire est préparé par réaction de l'anhydride phtalique avec l'ammoniac.

Réaction avec le chlorure de trichlorométhylsulfényle : La tétrahydrophthalimide est ensuite mise à réagir avec le chlorure de trichlorométhylsulfényle pour former du this compound.

Méthodes de production industrielle

En milieu industriel, la production de this compound implique une synthèse à grande échelle utilisant les mêmes réactions chimiques de base. Le procédé est optimisé pour l'efficacité et la rentabilité, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le captan subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Le this compound peut s'hydrolyser en présence d'eau, ce qui conduit à la formation de tétrahydrophthalimide et de chlorure de trichlorométhylsulfényle.

Oxydation : Le this compound peut être oxydé pour former divers produits d'oxydation, en fonction des conditions et des réactifs utilisés.

Substitution : Le this compound peut subir des réactions de substitution, en particulier avec les nucléophiles, ce qui conduit à la formation de différents dérivés.

Réactifs et conditions courants

Hydrolyse : Elle se produit généralement en solutions aqueuses, souvent accélérée par des conditions acides ou basiques.

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Substitution : Les nucléophiles tels que les amines et les thiols peuvent réagir avec le this compound dans des conditions douces.

Principaux produits formés

Hydrolyse : Tétrahydrophthalimide et chlorure de trichlorométhylsulfényle.

Oxydation : Divers produits d'oxydation, en fonction des conditions spécifiques.

Substitution : Dérivés du this compound avec différents groupes fonctionnels.

Comparaison Avec Des Composés Similaires

Le captan est souvent comparé à d'autres fongicides tels que le folpet et le trifloxystrobine. Bien que les trois composés soient des fongicides efficaces, ils ont des modes d'action et des impacts environnementaux différents :

Folpet : Similaire au this compound en termes de structure et de fonction, mais avec un mécanisme d'action légèrement différent.

Trifloxystrobine : Un fongicide moderne avec un mode d'action spécifique, souvent utilisé comme alternative au this compound.

Le this compound est unique par son mode d'action multi-sites, ce qui le rend moins susceptible de développer une résistance par rapport aux fongicides avec un seul site cible .

Conclusion

Le this compound est un fongicide polyvalent et efficace avec un large éventail d'applications en agriculture, en biologie, en médecine et dans l'industrie. Son mécanisme d'action unique et sa capacité à contrôler un large éventail de maladies fongiques en font un outil précieux pour les cultivateurs et les chercheurs. Malgré son efficacité, il est important d'utiliser le this compound de manière responsable afin de minimiser les impacts environnementaux et sanitaires potentiels.

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à nous les poser !

Activité Biologique

Captan is a widely used organochlorine fungicide known for its application in agriculture to control various fungal diseases. Its biological activity encompasses a range of effects on both target organisms and non-target species, including potential toxicity and environmental implications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.

This compound functions as a fungicide by inhibiting the growth of fungi through interference with their metabolic processes. It disrupts cellular respiration and inhibits the synthesis of nucleic acids, ultimately leading to cell death in susceptible fungal species. This compound's efficacy is primarily attributed to its ability to form reactive thiol adducts, which can damage vital cellular components in fungi.

Toxicity Profiles

The toxicity of this compound varies significantly across different organisms. Below is a summary table illustrating its effects on various species:

Case Studies

-

Cancer Incidence Among Pesticide Applicators

A study evaluated cancer incidence among 48,986 pesticide applicators exposed to this compound. Despite some concerns regarding its carcinogenic potential, no significant association was found between this compound exposure and increased cancer risk across various sites, including prostate and lung cancers . -

Genotoxicity Assessment

Research involving Drosophila melanogaster indicated that while this compound is generally considered a mutagen in vitro, it did not exhibit mutagenic properties in vivo under certain conditions. This discrepancy highlights the importance of metabolic activation in determining the genotoxic potential of chemical compounds . -

Environmental Impact

This compound's application has raised concerns regarding its ecological footprint. A study demonstrated that the green microalga Scenedesmus obliquus could effectively degrade this compound into safe by-products, suggesting potential bioremediation strategies for contaminated environments .

Research Findings

- Oxidative Stress Induction : this compound exposure has been linked to oxidative stress in various organisms, particularly noted in Nostoc muscorum, where elevated levels of reactive oxygen species were observed following exposure to high concentrations .

- Developmental Effects : In animal studies, this compound has shown fetotoxic effects at high doses, including skeletal abnormalities in offspring from exposed pregnant rabbits and hamsters .

- Skin Absorption : this compound exhibits low skin absorption rates (<1%), suggesting minimal risk from dermal exposure compared to ingestion or inhalation routes .

Propriétés

Numéro CAS |

133-06-2 |

|---|---|

Formule moléculaire |

C9H8Cl3NO2S |

Poids moléculaire |

300.6 g/mol |

Nom IUPAC |

(3aS,7aR)-2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/t5-,6+ |

Clé InChI |

LDVVMCZRFWMZSG-OLQVQODUSA-N |

Impuretés |

... Bis-(trichloromethyl) disulfide is an impurity found in technical /grade/ captan. One sample of technical-grade captan was 96% pure, with the remainder consisting of sodium chloride, water and tetrahydrophthalimide. |

SMILES |

C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |

SMILES isomérique |

C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)SC(Cl)(Cl)Cl |

SMILES canonique |

C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |

Apparence |

Solid powder |

Point d'ébullition |

Decomposes (NTP, 1992) decomposes Decomposes |

Color/Form |

White to cream powder Crystals from carbon tetrachloride Colorless crystals White, crystalline powder [Note: Commercial product is a yellow powder] |

Densité |

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink 1.74 g/cu cm at 25 °C Relative density (water = 1): 1.74 1.74 |

melting_point |

352 °F (NTP, 1992) 172.5 °C Colorless to beige amorphous solid with a pungent odor. MP: 175-178 °C /Technical grade/ No melting point; decomposes at 178 °C 352 °F 352 °F (Decomposes) |

Key on ui other cas no. |

133-06-2 |

Description physique |

Captan is a white solid dissolved in a liquid carrier. It is a water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard of this material is that it poses a threat to the environment. In case of release immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil to contaminate groundwater. It is used as a fungicide. Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.]; [NIOSH] WHITE CRYSTALS. Odorless, white, crystalline powder. Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.] |

Pictogrammes |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

Stable under recommended storage conditions. Captan decomposes fairly readily in alkaline media (pH>8). It is hydrolytically stable at neutral or acid pH but decomposes when heated alone at its freezing/melting point. |

Solubilité |

less than 1 mg/mL at 68 °F (NTP, 1992) In water, 5.1 mg/L at 25 °C 7.78 g/100 mL chloroform; 8.15 g/100 mL tetrachloroethane; 4.96 g/100 mL cyclohexanone; 4.70 g/100 mL dioxane; 2.13 g/100 mL benzene; 0.69 g/100 mL toluene; 0.04 g/100 mL heptane; 0.29 g/100 mL ethanol; 0.25 g/100 mL ether at 26 °C 20 g/kg xylene; 21 g/kg acetone; 1.7 g/kg isopropanol; 23 g/kg cyclohexanone at 26 °C Slightly soluble in ethylene dichloride For more Solubility (Complete) data for CAPTAN (6 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: (none) (77 °F): 0.0003% |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aacaptan; Agrosol S; AI3-26538; Amercide; Bangton; Buvisild K; Captab; Captadin; Captaf; Captan; Hexacap; Captax; Glyodex 3722; Vanicide |

Pression de vapeur |

less than 0.00001 mmHg at 77 °F (NTP, 1992) 9X10-8 mm Hg at 25 °C 0 mmHg (approx) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.